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Compound of Interest

Compound Name: 2,4,6-Triphenylpyridine

Cat. No.: B1295210 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Triphenylpyridine, a significant heterocyclic compound with applications in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Introduction
2,4,6-Triphenylpyridine is a triaryl-substituted pyridine derivative. Its rigid, planar structure and

potential for functionalization make it a valuable scaffold in the design of novel organic

materials and pharmaceutical agents. Accurate and detailed spectroscopic data are paramount

for its unambiguous identification and for understanding its chemical behavior. This guide

presents a compilation of its characteristic ¹H NMR, ¹³C NMR, IR, and MS data, supplemented

with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,4,6-Triphenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR spectra of 2,4,6-Triphenylpyridine are characterized by

signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data of 2,4,6-Triphenylpyridine

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

8.35–8.31 m 4H
H-2', H-6' of 2,6-

diphenyl groups
[1]

8.21 d, J = 7.1 Hz 4H
H-2', H-6' of 2,6-

diphenyl groups
[2]

8.20 d, J = 7.5 Hz 4H
H-2', H-6' of 2,6-

diphenyl groups
[3]

7.96 s 2H
H-3, H-5 of

pyridine ring
[1]

7.90 s 2H
H-3, H-5 of

pyridine ring
[2]

7.89 s 2H
H-3, H-5 of

pyridine ring
[3]

7.82–7.80 m 2H Aromatic protons [1]

7.76 d, J = 6.9 Hz 2H Aromatic protons [2]

7.74 d, J = 7.5 Hz 2H Aromatic protons [3]

7.66–7.51 m 9H Aromatic protons [1]

7.60–7.41 m 9H Aromatic protons [2]

7.54–7.43 m 9H Aromatic protons [3]

Note: Solvent for all referenced ¹H NMR data is CDCl₃. The spectrometer frequencies ranged

from 400 to 500 MHz.
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Table 2: ¹³C NMR Spectroscopic Data of 2,4,6-Triphenylpyridine
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Chemical Shift (δ) ppm Assignment Reference

157.5 C-2, C-6 of pyridine ring [2][3]

157.32 (2x) C-2, C-6 of pyridine ring [1]

150.2 C-4 of pyridine ring [2][3]

149.99 C-4 of pyridine ring [1]

139.6 C-1' of 2,6-diphenyl groups [2][3]

139.45 (2x) C-1' of 2,6-diphenyl groups [1]

139.1 C-1'' of 4-phenyl group [2]

138.87 C-1'' of 4-phenyl group [1]

129.2 Aromatic CH [2]

129.1 Aromatic CH [3]

129.0 Aromatic CH [2][3]

128.96 (2x) Aromatic CH [1]

128.93 (2x) Aromatic CH [1]

128.9 Aromatic CH [3]

128.83 Aromatic CH [1]

128.7 Aromatic CH [3]

128.58 (4x) Aromatic CH [1]

128.5 Aromatic CH [2]

127.2 Aromatic CH [2][3]

127.1 Aromatic CH [2][3]

127.03 (6x) Aromatic CH [1]

117.1 C-3, C-5 of pyridine ring [2][3]

116.93 (2x) C-3, C-5 of pyridine ring [1]
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Note: Solvent for all referenced ¹³C NMR data is CDCl₃. The spectrometer frequencies were

100 or 125 MHz.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,4,6-Triphenylpyridine is dominated by absorptions corresponding to aromatic

C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,4,6-Triphenylpyridine

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretching

~1600-1580 Strong
C=C stretching (pyridine ring

and phenyl rings)

~1500-1400 Medium-Strong Aromatic C=C stretching

~750-770 Strong
C-H out-of-plane bending

(monosubstituted benzene)

~690-710 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Note: The data is based on a typical gas-phase FTIR spectrum. The exact peak positions may

vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

structure. The electron ionization (EI) mass spectrum of 2,4,6-Triphenylpyridine shows a

prominent molecular ion peak.

Table 4: Mass Spectrometry Data for 2,4,6-Triphenylpyridine
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m/z Relative Intensity Assignment Reference

308.1439 -
[M+H]⁺ (Calculated for

C₂₃H₁₈N)
[1]

308.1447 - [M+H]⁺ (Found) [1]

307 High [M]⁺

306 Moderate [M-H]⁺

230 Moderate [M - C₆H₅]⁺

153.5 Low [M]²⁺

Note: The fragmentation pattern is based on typical electron ionization (EI) mass spectra.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2,4,6-Triphenylpyridine.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2,4,6-Triphenylpyridine is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 or 500 MHz

spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise

ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a

frequency of 100 or 125 MHz, respectively. The spectrum is typically acquired with proton

decoupling to simplify the spectrum to single lines for each unique carbon atom. The

chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

IR Spectroscopy
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KBr Pellet Method: A small amount of 2,4,6-Triphenylpyridine (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is

placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

Thin Film Method: A few milligrams of the compound are dissolved in a volatile solvent (e.g.,

dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The

solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The

spectrum is then recorded.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into

the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography. The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV). The resulting ions are accelerated and separated based on their

mass-to-charge ratio by a mass analyzer.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

correlation of spectroscopic data with the chemical structure of 2,4,6-Triphenylpyridine.
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Chemical Structure of 2,4,6-Triphenylpyridine

Spectroscopic Data Correlation

¹H NMR:
Aromatic protons (δ 7.4-8.4 ppm)

Pyridine protons (δ ~7.9 ppm)
Proton Environment

¹³C NMR:
Pyridine carbons (δ 117, 150, 157 ppm)

Phenyl carbons (δ 127-139 ppm)Carbon Skeleton

IR:
Aromatic C-H stretch (~3050 cm⁻¹)

C=C stretch (~1600-1400 cm⁻¹)

Functional Groups

MS:
Molecular Ion [M]⁺ at m/z 307

Molecular Weight

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1295210?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295210?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Triphenylpyridine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C580358&Mask=78F
https://webbook.nist.gov/cgi/cbook.cgi?ID=C580358&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Triphenylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295210#spectroscopic-data-of-2-4-6-
triphenylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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